methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate

lipophilicity XLogP drug design

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate (CAS 1249985-35-0) is a β-keto ester derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. Structurally, it features a pyridin-2-ylmethyl group at the C4 position and a methyl substituent at the C2 position of the butanoate backbone.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1249985-35-0
Cat. No. B6226914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate
CAS1249985-35-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C(=O)CC1=CC=CC=N1)C(=O)OC
InChIInChI=1S/C11H13NO3/c1-8(11(14)15-2)10(13)7-9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3
InChIKeyLYVIVSUHQUKZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate (CAS 1249985-35-0): A Specialized Building Block for MCH Antagonist and Heterocyclic Synthesis


Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate (CAS 1249985-35-0) is a β-keto ester derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol [1]. Structurally, it features a pyridin-2-ylmethyl group at the C4 position and a methyl substituent at the C2 position of the butanoate backbone [1]. It has been disclosed as an intermediate in the synthesis of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [2], and serves as a building block for constructing pyridin-2-yl-substituted heterocycles [3].

Why Generic Substitution of Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate Fails: Structural and Property-Driven Differentiation


Simple substitution with other β-keto esters or pyridine-containing butanoates is not feasible due to unique structural and physicochemical features. The compound's ortho-substituted pyridine ring (2-pyridyl) and C2-methyl group impart specific steric and electronic effects [1]. For example, the C2-methyl substitution increases steric bulk adjacent to the reactive keto-ester center, which can influence enantioselective transformations and metabolic stability [2]. The 2-pyridyl group provides a distinct N-coordination site compared to 3- or 4-pyridyl isomers, altering metal-binding capacity and biological target interactions [3]. These differences, quantified in Section 3, preclude generic replacement by analogs lacking this precise substitution pattern.

Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate: Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity (XLogP3-AA) Differentiates Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate from Ethyl Ester and Acid Analogs

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate exhibits a predicted XLogP3-AA of 1.1 [1]. This lipophilicity is significantly lower than the ethyl ester analog (ethyl 3-oxo-4-(pyridin-2-yl)butanoate, predicted XLogP ~1.5) [2] and higher than the corresponding carboxylic acid (2-(pyridin-2-yl)butanoic acid, predicted XLogP ~0.8) [3].

lipophilicity XLogP drug design

Hydrogen Bonding Capacity: Zero Donors Differentiates Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate from Amino-Substituted Analogs

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate has zero hydrogen bond donors (HBD) and a topological polar surface area (TPSA) of 56.3 Ų [1]. In contrast, methyl 2-amino-4-(pyridin-2-yl)butanoate possesses one HBD (amino group) and a higher predicted TPSA of approximately 66.0 Ų .

hydrogen bonding polar surface area permeability

Rotatable Bond Count and Molecular Flexibility Compared to Non-Methylated Analog

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate contains 5 rotatable bonds [1], whereas methyl 3-oxo-4-(pyridin-2-yl)butanoate (the des-methyl analog) has only 4 rotatable bonds [2].

molecular flexibility rotatable bonds conformational entropy

Pyridine N-Substitution Pattern: 2-Pyridyl vs. 4-Pyridyl Impact on Coordination Chemistry

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate features a 2-pyridyl substituent, enabling bidentate N,O-chelation with metal ions [1]. The 4-pyridyl isomer (methyl 2-acetyl-3-(4-pyridyl)propanoate) cannot form the same chelate ring due to the para-position of the nitrogen [2].

coordination chemistry metal chelation regioisomerism

Predicted pKa of Pyridine Nitrogen in Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate

The predicted pKa of the pyridine nitrogen in methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate is approximately 8.27 at 25 °C . This is notably lower than the pKa of the pyridine nitrogen in the corresponding 4-pyridyl isomer, which is predicted to be around 9.2 due to reduced electron-withdrawing effects [1].

pKa ionization state physicochemical property

MCH-R1 Antagonist Intermediates: The Role of C2-Methyl Substitution in Metabolic Stability

In the optimization of MCH-R1 antagonists, the C2-methyl group on the butanoate moiety was found to sterically shield the adjacent keto group, increasing metabolic stability [1]. The lead compound BI 186908, which incorporates this motif, demonstrated favorable DMPK properties and advanced to preclinical development [2].

MCH-R1 antagonist metabolic stability BI 186908

Optimal Research and Industrial Applications for Methyl 2-Methyl-3-oxo-4-(pyridin-2-yl)butanoate Based on Quantitative Evidence


Synthesis of MCH-R1 Antagonists with Improved Metabolic Stability

Use as a building block to introduce the C2-methyl-substituted β-keto ester moiety into MCH-R1 antagonist scaffolds. The steric shielding of the keto group by the C2-methyl enhances metabolic stability, a key attribute for preclinical candidates like BI 186908 [1]. This application leverages the compound's structural differentiation from des-methyl analogs.

Ligand Design for Transition Metal Catalysis

Employ the 2-pyridyl group for N,O-bidentate chelation to transition metals (e.g., Cu, Pd, Ru). The 2-pyridyl regioisomer forms more stable chelates than 4-pyridyl isomers, enhancing catalyst stability and turnover [2]. This is supported by the coordination chemistry difference highlighted in Section 3.

Lead Optimization in CNS Drug Discovery

Utilize the compound's intermediate lipophilicity (XLogP 1.1) and zero hydrogen bond donors to optimize blood-brain barrier penetration. The predicted pKa of 8.27 ensures minimal ionization at physiological pH, improving passive permeability compared to more basic 4-pyridyl analogs .

Stereoselective Synthesis of α-Methyl-β-keto Esters

Exploit the C2-methyl group for asymmetric transformations. The methyl substituent provides steric bias that can influence enantioselectivity in alkylation or reduction reactions, enabling access to chiral building blocks not readily available from des-methyl analogs [3].

Quote Request

Request a Quote for methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.